molecular formula C19H27N3O2S B15034720 4-(4-tert-butylphenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

4-(4-tert-butylphenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B15034720
M. Wt: 361.5 g/mol
InChI Key: YOLQFRQPZNWTHU-UHFFFAOYSA-N
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Description

4-(4-tert-butylphenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is an organic compound that features a combination of phenoxy, thiadiazole, and butanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-tert-butylphenol, which is then reacted with an appropriate halogenated butane derivative to form 4-(4-tert-butylphenoxy)butane.

    Thiadiazole Formation: The next step involves the synthesis of the thiadiazole ring. This is achieved by reacting an appropriate isopropyl-substituted thiadiazole precursor with the phenoxy intermediate under suitable conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the thiadiazole intermediate with a suitable amine derivative under amidation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylphenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

4-(4-tert-butylphenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylphenoxyacetic acid: Shares the phenoxy group but lacks the thiadiazole and butanamide groups.

    2,4,6-tri-tert-butylphenol: Contains multiple tert-butyl groups but lacks the thiadiazole and butanamide groups.

    4-tert-butylphenyl 1-(2,3-epoxy)propyl ether: Contains the phenoxy group but differs in the presence of an epoxy group.

Uniqueness

4-(4-tert-butylphenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its combination of phenoxy, thiadiazole, and butanamide groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C19H27N3O2S

Molecular Weight

361.5 g/mol

IUPAC Name

4-(4-tert-butylphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C19H27N3O2S/c1-13(2)17-21-22-18(25-17)20-16(23)7-6-12-24-15-10-8-14(9-11-15)19(3,4)5/h8-11,13H,6-7,12H2,1-5H3,(H,20,22,23)

InChI Key

YOLQFRQPZNWTHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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